Lipophilicity vs. Non-Fluorinated Parent
The introduction of the octafluoropentyl group into the nicotinate scaffold results in a profound increase in lipophilicity compared to the parent nicotinic acid. This is quantitatively reflected in the predicted LogP value of 3.33 for 2,2,3,3,4,4,5,5-octafluoropentyl nicotinate [1], compared to a predicted LogP of approximately 0.36 for nicotinic acid itself [2]. This difference of nearly three orders of magnitude significantly alters the compound's partitioning behavior, membrane permeability, and potential for bioaccumulation, which are critical parameters in drug discovery and materials science.
Δ LogP +2.97
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.33 (predicted) [1] |
| Comparator Or Baseline | Nicotinic acid: ~0.36 (predicted) [2] |
| Quantified Difference | Δ LogP ≈ +2.97 |
| Conditions | Predicted by computational models |
Why This Matters
This quantifies the fluorinated ester's markedly different physicochemical profile, enabling informed selection for applications requiring enhanced lipophilicity or fluorophase retention.
- [1] Chembase.cn. (n.d.). 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate. Computed Log P value. View Source
- [2] PubChem. (n.d.). Nicotinic Acid (Compound Summary). Predicted LogP. View Source
